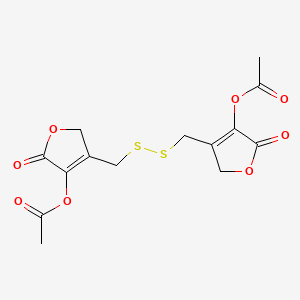
Disulfanediylbis(methylene-2-oxo-2,5-dihydrofuran-4,3-diyl) diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disulfanediylbis(methylene-2-oxo-2,5-dihydrofuran-4,3-diyl) diacetate is an organic compound characterized by the presence of two sulfur atoms connected by a disulfide bond, with each sulfur atom linked to a methylene group that is further connected to a dihydrofuran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of disulfanediylbis(methylene-2-oxo-2,5-dihydrofuran-4,3-diyl) diacetate typically involves the following steps:
Formation of the Dihydrofuran Ring: The initial step involves the formation of the dihydrofuran ring through a cyclization reaction. This can be achieved by reacting a suitable precursor, such as a dihydroxy compound, with an acid catalyst under controlled temperature and pressure conditions.
Introduction of the Methylene Group: The next step involves the introduction of the methylene group to the dihydrofuran ring. This can be accomplished through a nucleophilic substitution reaction using a methylene donor, such as formaldehyde, in the presence of a base.
Formation of the Disulfide Bond: The final step involves the formation of the disulfide bond by oxidizing a thiol precursor. This can be achieved using an oxidizing agent such as hydrogen peroxide or iodine under mild conditions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improved yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Disulfanediylbis(methylene-2-oxo-2,5-dihydrofuran-4,3-diyl) diacetate can undergo various types of chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The disulfide bond can be reduced to thiols using reducing agents such as dithiothreitol or sodium borohydride.
Substitution: The methylene groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, mild temperature, and neutral to slightly acidic pH.
Reduction: Dithiothreitol, sodium borohydride, mild temperature, and neutral to slightly basic pH.
Substitution: Amines, thiols, mild temperature, and neutral to slightly basic pH.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Substituted methylene derivatives.
Applications De Recherche Scientifique
Disulfanediylbis(methylene-2-oxo-2,5-dihydrofuran-4,3-diyl) diacetate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study disulfide bond formation and reduction in proteins.
Medicine: Explored for its potential therapeutic applications, such as in the development of drugs targeting disulfide bonds in disease-related proteins.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of disulfanediylbis(methylene-2-oxo-2,5-dihydrofuran-4,3-diyl) diacetate involves the interaction of its disulfide bond with molecular targets. The disulfide bond can undergo redox reactions, leading to the formation or cleavage of disulfide bonds in target molecules. This can affect the structure and function of proteins and other biomolecules, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Disulfanediylbis(methylene-2-oxo-2,5-dihydrofuran-4,3-diyl) diacetate can be compared with other similar compounds, such as:
Disulfide-containing Compounds: Compounds with disulfide bonds, such as cystine and oxidized glutathione, which also participate in redox reactions.
Dihydrofuran-containing Compounds: Compounds with dihydrofuran rings, such as furan derivatives, which have similar structural features but lack the disulfide bond.
Propriétés
Numéro CAS |
65765-87-9 |
|---|---|
Formule moléculaire |
C14H14O8S2 |
Poids moléculaire |
374.4 g/mol |
Nom IUPAC |
[3-[[(4-acetyloxy-5-oxo-2H-furan-3-yl)methyldisulfanyl]methyl]-5-oxo-2H-furan-4-yl] acetate |
InChI |
InChI=1S/C14H14O8S2/c1-7(15)21-11-9(3-19-13(11)17)5-23-24-6-10-4-20-14(18)12(10)22-8(2)16/h3-6H2,1-2H3 |
Clé InChI |
IQXDQYKWMUJQQA-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=C(COC1=O)CSSCC2=C(C(=O)OC2)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(Furan-2-yl)-6-methyl-1-phenylpyrano[4,3-c]pyrazol-4(1H)-one](/img/structure/B14484864.png)
![[cyano-(3-phenoxyphenyl)methyl] (1S,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate](/img/structure/B14484870.png)
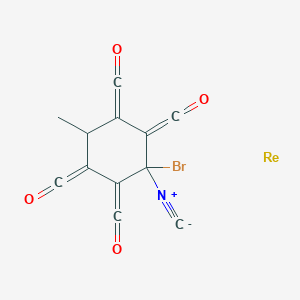
![1-{4-[(E)-{[4-(Decyloxy)phenyl]methylidene}amino]phenyl}oct-1-en-3-one](/img/structure/B14484877.png)
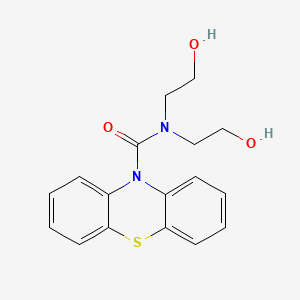
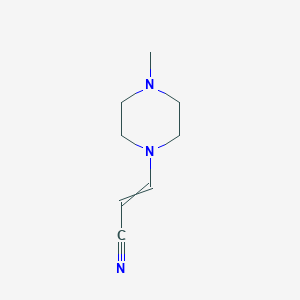
![(3Z)-3-[4-(dimethylamino)benzylidene]-5-tetralin-6-yl-furan-2-one](/img/structure/B14484906.png)
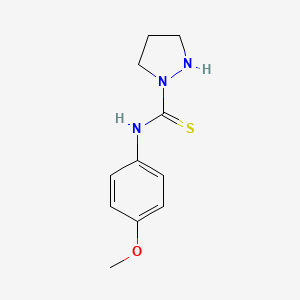

![4,7-Diphenylspiro[5.5]undecane-1,9-dione](/img/structure/B14484924.png)
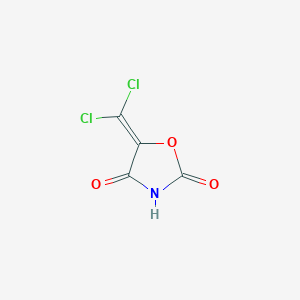
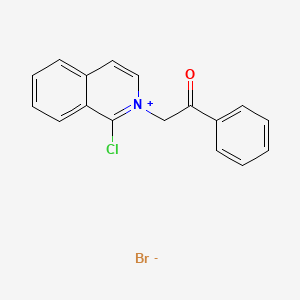
![1-(Dibenzo[b,d]furan-2-yl)propan-1-one](/img/structure/B14484952.png)
